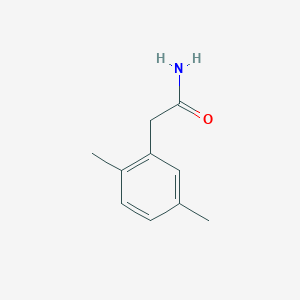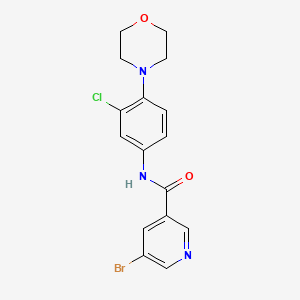![molecular formula C17H15ClN2O2 B3591053 N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide](/img/structure/B3591053.png)
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide
Descripción general
Descripción
N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring. This compound, in particular, features a chlorophenyl group attached to the benzoxazole ring, which is further linked to a 2-methylpropanamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide typically involves the following steps:
Benzoxazole Formation: The benzoxazole ring is usually formed through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives.
Amide Formation: The final step involves the formation of the amide bond between the chlorophenyl-benzoxazole and 2-methylpropanoic acid, often using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Chlorinating agents (Cl2, SOCl2), nucleophiles (e.g., Grignard reagents)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted benzoxazoles or chlorophenyl derivatives
Aplicaciones Científicas De Investigación
N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial enzymes or disrupt cellular processes in fungi and cancer cells, leading to its antimicrobial and anticancer properties.
Comparación Con Compuestos Similares
N-[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
5-Amino-2-(1,3-benzoxazol-2-yl)phenol
4,4-Bis(2-benzoxazolyl)stilbene
Uniqueness: N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide is unique due to its specific structural features, such as the presence of the chlorophenyl group and the 2-methylpropanamide moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other benzoxazole derivatives.
Propiedades
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-10(2)16(21)19-14-9-11(7-8-12(14)18)17-20-13-5-3-4-6-15(13)22-17/h3-10H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHAEIAANSGXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3590979.png)
![2-AMINO-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE](/img/structure/B3590986.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3590993.png)
![N-[2,6-di(propan-2-yl)phenyl]-4-phenylbutanamide](/img/structure/B3590999.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3591002.png)
![1-[1-BENZYL-4-(4-BENZYLPIPERAZINO)-6-METHYL-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE](/img/structure/B3591010.png)
![methyl 2-({4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B3591024.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B3591040.png)
![5-{[(5-bromo-3-pyridinyl)carbonyl]amino}-2-chlorobenzoic acid](/img/structure/B3591052.png)
![4-{1-[(2,6-Dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}-1,2,5-oxadiazol-3-amine](/img/structure/B3591057.png)
![5-(4-Fluorophenyl)-N-[4-(piperidin-1-YL)phenyl]furan-2-carboxamide](/img/structure/B3591073.png)

